N-methyl-4-pyrrolidin-1-ylaniline
Description
Contextualization within N-Alkylated Aniline (B41778) Chemistry
Aniline, the simplest aromatic amine, and its derivatives are fundamental starting materials in the chemical industry, pivotal for producing dyes, polymers, and pharmaceuticals. clearsynth.com The alkylation of the amino group (–NH₂) of aniline is a primary method for creating N-alkylanilines. This process can yield mono- or di-substituted products, such as N-methylaniline and N,N-dimethylaniline, which are crucial intermediates in the color industry. clearsynth.com
The synthesis of N-alkyl-substituted anilines, such as the N-methyl group in the target compound, is a significant area of research. bohrium.com Common methods involve reacting anilines with alkylating agents like alkyl halides or alcohols, often in the presence of catalysts. bohrium.comklivon.com A major challenge in N-alkylation is achieving selectivity and avoiding over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. bohrium.com Researchers have explored various techniques to control this, including the use of ionic liquids as solvents and specialized heterogeneous catalysts to enhance selectivity and yield. bohrium.comklivon.com The development of efficient and selective N-alkylation strategies remains a key focus, driven by the industrial importance of these compounds. chemicalbook.com
Significance of Pyrrolidine (B122466) Moieties in Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly significant structural motif in chemistry. google.com It is a prevalent feature in a vast range of natural products, particularly alkaloids like nicotine, and is a core component of numerous FDA-approved drugs. ambeed.comvjs.ac.vn Its widespread use in medicinal chemistry is due to several factors:
Structural Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides three-dimensional complexity, which is advantageous for creating molecules that can interact effectively with biological targets. ambeed.com
Chiral Center: The pyrrolidine scaffold is a fundamental building block in asymmetric synthesis and organocatalysis. Chiral pyrrolidine derivatives are widely used as catalysts to control the stereochemistry of chemical reactions. letopharm.com
Chemical Versatility: The nitrogen atom within the pyrrolidine ring is basic and nucleophilic, making it a prime site for chemical modification and substitution. ambeed.com
The synthesis of substituted pyrrolidines is a very active field of research, with numerous methods developed for their construction, including cycloaddition reactions and the functionalization of precursors like proline. prepchem.comnih.gov
Historical Context of Research on Pyrrolidine-Substituted Aromatic Amines
The combination of a pyrrolidine ring with an aromatic amine creates a class of compounds known as N-aryl-substituted pyrrolidines and their isomers. These structures are important fragments in a wide array of bioactive molecules and pharmaceuticals. researchgate.net Research into these compounds has led to the development of various synthetic strategies for their construction.
Classical methods include the amination of dihalogenated compounds or diols with aromatic amines. researchgate.net More modern and efficient approaches include:
Reductive Amination: This is a highly effective method for forming N-aryl-substituted pyrrolidines, often involving the reaction of a diketone with an aniline followed by a reduction step. researchgate.net
Palladium-Catalyzed Reactions: Cross-coupling reactions catalyzed by palladium have been successfully employed to form the C-N bond between an aryl group and a pyrrolidine ring. nih.gov
Ring-Opening Reactions: The reaction of cyclic ethers with primary arylamines can also yield N-aryl-substituted pyrrolidines. nih.gov
The interest in these scaffolds is driven by their presence in biologically active compounds. For instance, analogs of pyrovalerone, which contain a pyrrolidinyl moiety attached to a phenyl group, have been extensively studied as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This highlights the long-standing interest in the pharmacological potential of molecules containing the pyrrolidine-aniline framework.
Compound Data Tables
Table 1: Properties of Related Chemical Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |
| Aniline | C₆H₅NH₂ | 93.13 | Simplest aromatic amine. clearsynth.com | clearsynth.com |
| N-Methylaniline | C₇H₉N | 107.15 | Mono-methylated aniline. clearsynth.com | clearsynth.com |
| N-Methylpyrrolidine | C₅H₁₁N | 85.15 | Methylated pyrrolidine ring. sigmaaldrich.com | sigmaaldrich.com |
| 4-(Pyrrolidin-1-yl)aniline | C₁₀H₁₄N₂ | 162.23 | Pyrrolidine directly bonded to aniline nitrogen. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |
| N-phenyl-4-(pyrrolidin-1-ylmethyl)aniline | C₁₇H₂₀N₂ | 252.36 | Contains an additional N-phenyl group. letopharm.com | letopharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-methyl-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-12-10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
AXJIAOHOLDRZOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of N-Methyl-4-pyrrolidin-1-ylaniline
The construction of this compound involves several key synthetic strategies. These approaches primarily revolve around the formation of the crucial carbon-nitrogen bonds that define the molecule's structure.
A primary method for synthesizing this compound is through the N-alkylation of an appropriate aniline (B41778) precursor. One direct approach is the methylation of 4-pyrrolidin-1-ylaniline. This transformation can be achieved using common methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions, including the choice of a suitable base and solvent, are critical for maximizing the yield and preventing over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.
Another effective strategy is reductive amination. This two-step process typically involves the reaction of 4-pyrrolidin-1-ylaniline with an aldehyde, such as formaldehyde (B43269), to form an intermediate imine, which is then reduced in situ to the desired N-methylated product. Common reducing agents for this transformation include sodium borohydride. More recently, visible-light-induced N-alkylation methods have been developed, offering a metal- and base-free alternative. nih.gov For instance, the reaction of anilines with 4-hydroxybutan-2-one can be promoted by visible light in the presence of ammonium bromide. nih.gov
Additionally, methods for the direct synthesis of N-methylpyrrolidine from precursors like 1,4-dichlorobutane (B89584) and a methylamine (B109427) aqueous solution have been established. google.com This can then be coupled with an aryl group. Other routes include the methylation of pyrrolidine (B122466) using formaldehyde in a formic acid medium or the catalytic reaction of pyrrolidine with methanol (B129727) at high temperatures. google.com A green chemistry approach has also been reported, utilizing the reaction of methylamine and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as a catalyst. vjs.ac.vn
The formation of the bond between the aromatic ring and the pyrrolidine nitrogen is a key step. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and widely used methods for this purpose. wikipedia.org This reaction facilitates the coupling of an aryl halide or triflate, such as 4-bromo-N-methylaniline, with pyrrolidine. nih.gov The versatility of this reaction allows for the synthesis of a wide range of N-aryl pyrrolidines. nih.gov Tandem N-arylation/carboamination reactions have also been developed, enabling the modular assembly of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov
Other strategies include copper-catalyzed reactions and C-H activation/amination approaches. researchgate.net For instance, the direct arylation of pyrrolidines at the α-position has been achieved using a quinone monoacetal as an oxidizing agent. rsc.org
The efficiency of catalytic reactions, especially the Buchwald-Hartwig amination, is highly dependent on the optimization of the catalyst system and reaction parameters. bristol.ac.ukacsgcipr.org Key factors that are typically optimized include the choice of palladium precursor, the phosphine (B1218219) ligand, the base, the solvent, and the reaction temperature. acsgcipr.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 |
Note: This table provides examples of commonly used conditions. Optimal conditions can vary based on specific substrates.
The development of new generations of ligands, such as the sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos), has been instrumental in improving the scope and efficiency of these reactions. wikipedia.org Design of Experiments (DoE) is a powerful methodology used to systematically optimize multiple reaction variables simultaneously to find the best reaction conditions. bristol.ac.uk
Synthesis and Modification of this compound Derivatives
Following the synthesis of the core this compound structure, further modifications can be introduced to create a diverse range of derivatives.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating character of the two nitrogen substituents. These substituents direct incoming electrophiles primarily to the ortho positions.
Common functionalization reactions include:
Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Addition of a nitro group using a mixture of nitric and sulfuric acids, though conditions must be carefully controlled to prevent oxidation.
Friedel-Crafts Reactions: Acylation or alkylation of the ring, which can sometimes be challenging due to the potential for the Lewis acid catalyst to complex with the basic nitrogen atoms.
Recent advances in C-H functionalization offer powerful tools for the regioselective modification of aromatic rings. researchgate.netnih.gov These methods can provide access to functionalized derivatives that are difficult to obtain through classical electrophilic substitution. nih.gov
When the pyrrolidine ring of this compound is modified, stereochemistry becomes a critical consideration, especially if new stereocenters are created. The synthesis of substituted pyrrolidines with high stereocontrol is an active area of research. acs.orgacs.orgnih.govchemistryviews.org
Strategies to control stereochemistry include:
Use of Chiral Precursors: Starting with an enantiomerically pure substituted pyrrolidine, such as (R)- or (S)-3-hydroxypyrrolidine, will result in a chiral final product.
Diastereoselective Reactions: Hydrogenation of substituted pyrroles can lead to the formation of functionalized pyrrolidines with high diastereoselectivity. acs.orgnih.gov For example, the reduction of a pyrrole (B145914) with a chiral substituent can direct the approach of hydrogen from a specific face of the ring.
[3+2] Cycloaddition Reactions: The reaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides can produce densely substituted pyrrolidines with up to four stereogenic centers with high regio- and diastereoselectivity. acs.orgchemistryviews.orgua.es
Modifications at the Aniline Nitrogen and Pyrrolidine Nitrogen
The presence of two distinct nitrogen atoms in this compound offers avenues for further chemical modifications.
The aniline nitrogen , being a secondary amine, can undergo a variety of chemical transformations. These include:
N-Alkylation: Introduction of further alkyl groups can be achieved using alkyl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This modification can be used to introduce a wide range of functional groups and can alter the electronic properties of the aniline ring.
N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would lead to the formation of a sulfonamide. mdpi.com This is a common strategy to protect the amino group or to introduce specific functionalities. mdpi.com
Oxidative Coupling: Anilines can participate in oxidative coupling reactions, which could lead to the formation of larger, more complex molecules. klivon.com
The pyrrolidine nitrogen is a tertiary amine and is generally less reactive than the aniline nitrogen. However, it can still undergo certain reactions:
Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt, introducing a positive charge and altering the solubility and biological properties of the molecule.
Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Table 1: Potential Chemical Modifications of this compound
| Nitrogen Atom | Reaction Type | Reagents and Conditions | Potential Product |
| Aniline Nitrogen | N-Alkylation | Alkyl halide, Base | N-alkyl-N-methyl-4-(pyrrolidin-1-yl)aniline |
| Aniline Nitrogen | N-Acylation | Acyl chloride/anhydride, Base | N-acyl-N-methyl-4-(pyrrolidin-1-yl)aniline |
| Aniline Nitrogen | N-Sulfonylation | Sulfonyl chloride, Base | N-sulfonyl-N-methyl-4-(pyrrolidin-1-yl)aniline |
| Pyrrolidine Nitrogen | Quaternization | Alkyl halide | 1-Alkyl-1-(4-(methylamino)phenyl)pyrrolidinium halide |
| Pyrrolidine Nitrogen | N-Oxidation | H₂O₂ or m-CPBA | 1-(4-(Methylamino)phenyl)pyrrolidine N-oxide |
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of the synthetic routes is crucial for optimizing reaction conditions and predicting potential side products.
Elucidation of Reaction Mechanisms in C-N Bond Formation
The formation of the C-N bond is the cornerstone of the synthesis of this compound. Two primary mechanisms are relevant here: nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed amination.
In the case of nucleophilic aromatic substitution , the reaction of an activated aryl halide (e.g., 4-fluoro-N-methylaniline) with pyrrolidine proceeds via an addition-elimination mechanism. chemistrysteps.com The nucleophilic pyrrolidine attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . chemistrysteps.comyoutube.comlibretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. chemistrysteps.com The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. youtube.com
The Buchwald-Hartwig amination follows a catalytic cycle involving a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org The generally accepted mechanism involves the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate. libretexts.org
Amine Coordination and Deprotonation: The amine (pyrrolidine or methylamine) coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex. researchgate.net
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. wikipedia.orgorganic-chemistry.org
Role of Intermediates and Transition States
The progress of the C-N bond-forming reactions is dictated by the energies of the intermediates and transition states.
In nucleophilic aromatic substitution , the Meisenheimer complex is a key intermediate. youtube.comlibretexts.org Its stability is a critical factor influencing the reaction rate. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing substituents. youtube.com The transition state leading to the Meisenheimer complex is the rate-determining step, as it involves the disruption of aromaticity. chemistrysteps.com Computational studies on related systems have been used to calculate the geometries and energies of these transition states, providing insights into the reaction barriers. researchgate.net
Table 2: Key Intermediates in the Synthesis of this compound
| Synthetic Pathway | Key Intermediate | Description |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized carbanionic intermediate formed by the addition of the nucleophile to the aromatic ring. youtube.comlibretexts.org |
| Buchwald-Hartwig Amination | Palladium(II)-Amido Complex | An organometallic intermediate formed after the coordination and deprotonation of the amine to the palladium center. researchgate.net |
Lack of Publicly Available Data for this compound
Following a comprehensive search for peer-reviewed research and experimental data, it has been determined that there is a lack of publicly available scientific literature containing the specific advanced spectroscopic and structural information required for the compound This compound .
The requested article was to be structured around a detailed analysis of the compound's chemical structure using advanced techniques. This included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific data for high-resolution ¹H and ¹³C NMR, as well as 2D NMR techniques (COSY, NOESY) and advanced conformational analysis, are not present in published databases or research articles for this exact molecule. While spectral data exists for related compounds, the strict focus on this compound precludes their use. rsc.orgrsc.orgdrugbank.comresearchgate.net
X-ray Crystallography: No single-crystal X-ray diffraction data appears to have been published for this compound. Consequently, an analysis of its solid-state structure, intermolecular interactions, and crystal packing motifs cannot be performed. Research on similar molecular frameworks highlights the types of interactions that could be expected, but specific data for the target compound is absent. bohrium.comeurjchem.commdpi.commdpi.comjyu.fi
Without these fundamental experimental datasets, it is not possible to generate a scientifically accurate and informative article that adheres to the specified outline. The creation of detailed data tables and a thorough discussion of research findings are contingent on the existence of this primary data.
Therefore, the generation of the requested article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be completed at this time.
Advanced Spectroscopic and Structural Elucidation
Mass Spectrometry for Molecular Identity and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap™ or FT-ICR systems, can achieve mass accuracies of less than 5 ppm, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov
For N-methyl-4-pyrrolidin-1-ylaniline (C₁₁H₁₆N₂), the theoretical exact mass of the neutral molecule is 176.13135 u. In typical electrospray ionization (ESI) in positive mode, the compound would be observed as its protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is 177.13862 u. The experimental observation of a mass peak at or very near this value with low ppm error in an HRMS analysis would provide strong evidence for the presence and elemental composition of the compound. This technique is routinely applied for the structural elucidation of novel psychoactive substances and their metabolites, where precise mass measurements are fundamental for identification. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by isolating a specific ion (the precursor ion) and inducing its fragmentation to produce a characteristic spectrum of product ions. nationalmaglab.org The fragmentation is typically achieved through collision-induced dissociation (CID), where the precursor ion collides with an inert gas. nationalmaglab.orgnih.gov
For the protonated this compound ([M+H]⁺, m/z 177.14), several fragmentation pathways can be predicted based on the analysis of related structures. The bond between the aniline (B41778) nitrogen and the pyrrolidine (B122466) ring is a likely site of cleavage. Analysis of N-methylpyrrolidinone (NMP) shows characteristic product ions at m/z 69 and m/z 58 under CID conditions. nih.gov A key fragmentation for this compound would likely involve the cleavage of the C-N bond connecting the pyrrolidine ring to the aniline moiety. Another expected fragmentation pathway involves the pyrrolidine ring itself.
Predicted Fragmentation Pathways:
Loss of the pyrrolidinyl moiety: Cleavage could result in a fragment corresponding to the N-methylaniline radical cation.
Cleavage within the pyrrolidine ring: This could lead to the formation of smaller, stable ions characteristic of the pyrrolidine structure.
Loss of a methyl group: The N-methyl group could be lost as a methyl radical.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Identity of Product Ion | Reference for Analogue Fragmentation |
| 177.14 | 106.07 | [N-methyl-aminophenyl]⁺ | nih.gov |
| 177.14 | 71.07 | [C₄H₉N]⁺ (Protonated Pyrrolidine) | nih.gov |
| 177.14 | 70.06 | [C₄H₈N]⁺ (Pyrrolidinyl cation) | nih.gov |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the substituted benzene (B151609) ring, the secondary aromatic amine, and the saturated pyrrolidine ring. Based on data from analogous compounds like N-methylaniline, characteristic peaks can be predicted. researchgate.netspectrabase.com The N-H stretching vibration of the secondary amine is expected around 3350 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring and the N-methyl group are expected just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations for both the aromatic amine and the tertiary amine of the pyrrolidine will also be present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference for Analogue |
| N-H Stretch | ~3350 | Secondary Aromatic Amine | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring | nih.gov |
| Aliphatic C-H Stretch | 2850 - 2980 | Pyrrolidine, N-Methyl | nih.gov |
| Aromatic C=C Stretch | 1620 - 1450 | Benzene Ring | researchgate.net |
| N-H Bend | ~1622 | Secondary Aromatic Amine | researchgate.net |
| C-N Stretch (Aromatic) | 1250 - 1350 | Ar-NH-CH₃ | nih.gov |
| C-N Stretch (Aliphatic) | 1100 - 1250 | Pyrrolidine | N/A |
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often strong in Raman scattering. nih.gov The "ring breathing" mode of the para-substituted benzene ring is a classic example of a strong Raman band. The C-H stretching modes and C-C skeletal vibrations of the pyrrolidine ring would also be Raman active. Studies on similar molecules, such as 2-bromo-4-methylaniline, have utilized both FT-IR and FT-Raman to achieve a complete vibrational assignment, demonstrating the synergy between the two techniques. nih.gov The influence of the amine and methyl groups on the benzene ring's vibrational modes can be clearly elucidated through this combined approach. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For N-methyl-4-pyrrolidin-1-ylaniline, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide detailed information about its properties. mdpi.com
Geometry Optimization and Conformational Energy Profiles
The conformational energy profile would map the energy changes associated with the rotation around single bonds, particularly the C-N bonds connecting the pyrrolidine (B122466) and methylamino groups to the aniline (B41778) ring. The pyrrolidine ring itself is known to undergo pseudorotation, existing in various twisted and envelope conformations. Theoretical studies on pyrrolidine indicate that the energy barrier for this pseudorotation is low, with the N-H equatorial conformer being slightly more stable in some cases. acs.org The presence of the bulky aniline group and the N-methyl substituent in this compound would influence the preferred conformation of the pyrrolidine ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability.
For substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring. Electron-donating substituents, such as the pyrrolidine and methyl groups in this compound, are expected to raise the HOMO energy level and potentially increase the molecule's reactivity towards electrophiles. nih.govmdpi.com Studies on methyl-substituted anilines have shown that the position of the substituent affects the HOMO-LUMO gap. nih.gov For instance, the HOMO-LUMO energy gap for different isomers of methyl-substituted aniline has been computed at the B3LYP/6-311++G(d,p) level of theory. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.47 | -0.27 | 5.20 |
| o-methylaniline | -5.29 | -0.19 | 5.10 |
| m-methylaniline | -5.39 | -0.24 | 5.15 |
| p-methylaniline | -5.21 | -0.21 | 5.00 |
This interactive data table is based on computational studies of methyl-substituted anilines and serves as a model for understanding the electronic properties of this compound. nih.gov
The pyrrolidine group, being a stronger electron donor than a methyl group, would likely lead to an even smaller HOMO-LUMO gap in this compound compared to p-methylaniline.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP surface would likely show a region of negative potential (electron-rich) around the nitrogen atoms of the pyrrolidine and methylamino groups, making them susceptible to electrophilic attack. The aromatic ring would exhibit regions of both positive and negative potential. Computational studies on other aniline derivatives confirm that the amino group is a primary site for interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic interactions within a molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule and influences its electronic properties. Studies on similar systems have utilized NBO analysis to understand charge transfer interactions and their impact on molecular properties. researchgate.net These interactions are also key in determining the nature of intermolecular forces, such as hydrogen bonding, that would be present in the condensed phase.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution.
Conformational Flexibility Studies
MD simulations of this compound would reveal the dynamic nature of its structure. The pyrrolidine ring would exhibit its characteristic pseudorotation, rapidly interconverting between different envelope and twisted conformers. The flexibility of the N-aryl bond would allow for hindered rotation of the pyrrolidinyl group relative to the aniline ring. Similarly, the N-methyl group would also exhibit rotational freedom.
Prediction and Correlation of Spectroscopic Data with Theoretical Calculations
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be correlated with experimental results to confirm molecular structures and understand electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. nih.govresearchgate.net For this compound, TD-DFT calculations would be expected to predict the electronic transitions responsible for its UV-Vis absorption profile. The calculations would likely be performed using a functional such as B3LYP with a suitable basis set. researchgate.net
The primary electronic transitions in molecules of this type are typically π → π* and n → π* transitions. The pyrrolidinyl and N-methyl groups, acting as electron-donating substituents on the aniline ring, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. The solvent environment is also known to influence UV-Vis spectra, and TD-DFT calculations incorporating a solvent model can predict these solvatochromic shifts. nih.gov A study on a similar compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, showed excellent correlation between experimental and simulated UV spectra using DFT methods. bohrium.com
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Predicted λmax (nm) | Predicted Oscillator Strength (f) | Dominant Transition |
| Gas Phase | 275 | 0.15 | HOMO → LUMO (π → π) |
| Hexane | 278 | 0.16 | HOMO → LUMO (π → π) |
| Ethanol | 285 | 0.18 | HOMO → LUMO (π → π*) |
Note: The data in this table is hypothetical and based on expected outcomes from TD-DFT calculations on analogous systems.
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. imist.manih.gov For this compound, DFT calculations of ¹H and ¹³C chemical shifts would be performed on the optimized molecular geometry.
The calculated isotropic shielding values are typically converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often improved by linear regression analysis of calculated versus experimental data for a set of related compounds. rsc.org
The electron-donating nature of the pyrrolidinyl and N-methyl groups is expected to increase the electron density at the ortho and para positions of the aniline ring, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons compared to aniline itself. The chemical shifts of the pyrrolidine and N-methyl protons and carbons would also be predicted. Studies on N-substituted anilines have shown that N-methylation effects on ¹³C chemical shifts can be effectively correlated with substituent constants. researchgate.net Furthermore, theoretical calculations on related heterocyclic systems have demonstrated that solvent effects on NMR chemical shifts can be successfully modeled. researchgate.net
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (in CDCl₃)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 (ipso-N) | 145.2 | H (N-CH₃) | 2.85 |
| C2, C6 (ortho) | 115.8 | H (Pyrrolidine-α) | 3.25 |
| C3, C5 (meta) | 129.5 | H (Pyrrolidine-β) | 2.05 |
| C4 (ipso-Pyr) | 148.1 | H (Aromatic-ortho) | 6.70 |
| N-CH₃ | 30.7 | H (Aromatic-meta) | 7.20 |
| Pyrrolidine-α | 48.5 | ||
| Pyrrolidine-β | 25.4 |
Note: The data in this table is hypothetical and represents expected values based on GIAO-DFT calculations for similar structures.
Chemical Reactivity and Reaction Pathways
Reactivity of the Aniline (B41778) Moiety in N-Methyl-4-pyrrolidin-1-ylaniline
The aniline portion of the molecule is highly activated towards electrophilic attack and can participate in a range of redox and coupling reactions.
Electrophilic Aromatic Substitution Reactions
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The strong electron-donating nature of the pyrrolidine (B122466) and N-methylamino groups directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. The lone pair of electrons on the nitrogen atoms increases the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. researchgate.net
Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. researchgate.net For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. researchgate.net In the case of this compound, the positions ortho to the N-methylamino group (positions 3 and 5) are the most likely sites for electrophilic attack, as the para position is already substituted by the pyrrolidine ring.
It is important to note that under strongly acidic conditions, such as those used for nitration, the aniline nitrogen can be protonated to form an anilinium ion. This protonated species is a meta-directing group, which can lead to a mixture of products.
Oxidation and Reduction Pathways of the Aromatic Amine
The aromatic amine functionality in this compound is susceptible to oxidation. Common oxidizing agents can convert the amino group to various oxidation states. For example, the oxidation of aniline with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of nitrobenzene. openaccessjournals.com The oxidation of N,N'-disubstituted p-phenylenediamines, which are structurally related to this compound, has been studied in the context of antioxidant chemistry, where dehydrogenation leads to the formation of quinone-diimine and related species. researchgate.net For instance, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) is known to be oxidized to 6PPD-quinone. nih.govmdpi.com These studies suggest that this compound could undergo similar oxidative transformations.
Conversely, the reduction of related nitro-aromatic compounds is a common method for the synthesis of anilines. Aromatic nitro compounds can be reduced to the corresponding primary amines using various reducing agents, such as metals (e.g., iron, tin) in acidic media, or through catalytic hydrogenation. organic-chemistry.orgresearchgate.net For instance, N-methyl-4-nitroaniline can be reduced to N-methyl-p-phenylenediamine. sigmaaldrich.comsigmaaldrich.com This suggests that a nitro derivative of this compound could be reduced to the corresponding amine.
Reactivity of the Pyrrolidine Moiety
Nucleophilic Reactions at the Nitrogen Center
The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic. pearson.com The lone pair of electrons on this saturated, secondary amine-like nitrogen is readily available for reaction with electrophiles. The nucleophilicity of pyrrolidines has been quantified and compared to other organocatalysts, showing that they are generally strong nucleophiles. nih.gov This nucleophilicity allows the pyrrolidine nitrogen to participate in various reactions, such as alkylation, acylation, and Michael additions.
Ring-Opening and Cyclization Reactions
The pyrrolidine ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. For instance, the formation of pyrrolidinium (B1226570) ions can make the ring susceptible to nucleophilic attack, leading to cleavage of a C-N bond. youtube.com The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism describes a pathway where a nucleophile adds to a heterocyclic ring, leading to ring opening and subsequent ring closure to form a new heterocyclic system. sigmaaldrich.com
Conversely, cyclization reactions involving an aniline and a suitable difunctional molecule can be used to form the pyrrolidine ring. For example, N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines. nih.gov
Intermolecular Reactions and Cross-Coupling Strategies
The presence of both an aniline and a pyrrolidine moiety allows this compound to participate in various intermolecular reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Stereochemical Control in Reactions of this compound: An Area of Limited Research
The pyrrolidine ring is a common structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. nih.gov Consequently, the development of methods to control the stereochemistry during the formation and functionalization of this heterocyclic system is of significant importance. mdpi.comnih.gov General strategies for achieving stereocontrol in pyrrolidine synthesis are abundant and include:
Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules, such as L-proline or L-hydroxyproline, as starting materials to introduce stereocenters that are retained throughout the synthetic sequence. mdpi.com
Asymmetric Catalysis: Utilizing chiral metal complexes or organocatalysts to induce enantioselectivity or diastereoselectivity in reactions that form or modify the pyrrolidine ring. nih.govnih.gov This includes powerful methods like asymmetric [3+2] cycloadditions and Michael additions. researchgate.net
Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov
Despite the extensive research into these general methodologies for synthesizing chiral pyrrolidines, their specific application to this compound has not been documented in the reviewed literature. The synthesis of chiral pyrrolidine derivatives often involves multi-step sequences, and the stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions. researchgate.netnih.gov
Given the lack of direct research on this compound in the context of stereochemical control, no specific data tables or detailed research findings can be presented. The principles of asymmetric synthesis and catalysis that are applied to other pyrrolidine-containing molecules could theoretically be adapted for this compound. However, without experimental data, any discussion of reaction pathways, stereoselectivities, or the influence of substituents would be purely speculative.
Further research would be necessary to explore the potential for stereoselective synthesis of chiral derivatives of this compound and to understand how the substituents on the aniline ring might influence the stereochemical course of such reactions.
Applications in Advanced Organic Synthesis and Materials Science
N-Methyl-4-pyrrolidin-1-ylaniline as a Versatile Synthetic Intermediate and Building Block
This compound serves as a valuable building block in organic synthesis due to the reactivity of its constituent functional groups. The secondary amine of the pyrrolidine (B122466) ring and the nucleophilic aromatic ring of the aniline (B41778) moiety offer multiple sites for chemical modification. This dual reactivity allows for its incorporation into a wide array of molecular architectures.
The presence of the N-methyl group on the aniline nitrogen can influence the electronic properties and steric environment of the molecule, which can be strategically exploited in various chemical transformations. Synthetic chemists utilize this compound as a starting material or a key intermediate in multi-step syntheses to introduce the N-methyl-4-pyrrolidin-1-ylphenyl moiety into target molecules. This strategic incorporation can be crucial for tuning the pharmacological or material properties of the final product.
The utility of aniline derivatives as building blocks is well-established in the synthesis of pharmaceuticals, dyes, and polymers. The specific structural features of this compound make it a tailored building block for creating compounds with specific steric and electronic profiles.
Development of Novel Heterocyclic Scaffolds Utilizing Pyrrolidine-Aniline Linkages
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a variety of biologically active compounds. The linkage of a pyrrolidine ring to an aniline core, as seen in this compound, provides a foundation for the development of novel heterocyclic scaffolds.
The synthesis of new pyrrolidine derivatives is an active area of research, with methods often involving the condensation of aniline derivatives with appropriate precursors. For instance, multicomponent reactions involving anilines, aldehydes, and other reagents can lead to the formation of complex heterocyclic systems containing the pyrrolidinone skeleton. While not directly involving this compound, these methodologies highlight the potential for this compound to participate in similar transformations to yield unique and potentially bioactive heterocyclic structures.
The development of such novel scaffolds is driven by the continuous search for new therapeutic agents. The pyrrolidine-aniline linkage can serve as a key structural motif, with modifications to either the pyrrolidine or aniline portions of the molecule allowing for the fine-tuning of biological activity.
Contributions to Polymer Chemistry and Materials Science
Aniline and its derivatives are fundamental monomers in the synthesis of conducting polymers, such as polyaniline (PANI). The polymerization of aniline derivatives leads to polymers with interesting electronic and optical properties, making them suitable for applications in sensors, electronic devices, and anti-corrosion coatings.
The incorporation of this compound into polymer chains, either as a monomer or a co-monomer, can significantly modify the properties of the resulting material. The bulky pyrrolidine group can affect the polymer's morphology, solubility, and processing characteristics. Furthermore, the electronic nature of the N-methyl-4-pyrrolidin-1-ylphenyl substituent can influence the conductivity and redox properties of the polymer.
Research into the polymerization of new aniline derivatives has shown that the structure of the monomer has a profound impact on the properties of the resulting polymer. By strategically designing and synthesizing aniline-based monomers like this compound, materials scientists can create polymers with tailored functionalities for specific applications. For example, modifying aniline monomers can lead to polymers with enhanced solubility in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. The resulting polymers can be used to create thin films for applications in chemical sensors, demonstrating high sensitivity to various analytes. nih.govnih.gov
Structure Reactivity and Structure Property Relationships
Investigation of Electronic Effects of Substituents on Chemical Reactivity
The chemical reactivity of N-methyl-4-pyrrolidin-1-ylaniline is significantly influenced by the electronic nature of its substituents. The pyrrolidine (B122466) ring and the N-methyl group, both being electron-donating, have a profound effect on the electron density of the aniline (B41778) ring. This increased electron density, particularly at the ortho and para positions relative to the amino group, enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.
In studies of substituted anilines, it has been observed that the presence of electron-donating groups generally increases the reactivity towards electrophiles. nih.gov For instance, the amino group of aniline is a strong activating group, and the addition of further electron-donating substituents like the pyrrolidine and N-methyl groups in this compound would be expected to further enhance this reactivity. The precise control of reaction conditions, such as the choice of solvent and catalyst, can direct the outcome of reactions with electrophiles towards either N-alkylation or C-alkylation of the aniline ring. acs.org
| Substituent | Hammett Constant (σp) |
| -NH₂ | -0.66 |
| -N(CH₃)₂ | -0.83 |
| -OH | -0.37 |
| -OCH₃ | -0.27 |
This table provides Hammett constants for common electron-donating groups to illustrate the expected electronic effect of the N-methyl-pyrrolidinyl substituent.
Conformational Preferences and Their Influence on Molecular Interactions
The three-dimensional arrangement of atoms in this compound, or its conformation, plays a crucial role in its molecular interactions. The molecule possesses several rotatable bonds, including the C-N bond connecting the pyrrolidine ring to the aniline and the C-N bond of the N-methyl group. The rotation around these bonds leads to different spatial orientations of the substituents.
Computational studies on related N-substituted pyrrolidines have shown that the pyrrolidine ring itself can adopt various puckered conformations, such as the envelope and twisted forms. pressbooks.pub The relative energies of these conformers are often small, allowing for a dynamic equilibrium between them. pressbooks.pub The orientation of the pyrrolidine ring relative to the aniline ring will influence the extent of electronic delocalization and steric hindrance around the nitrogen atom.
In a related compound, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, the dihedral angle between the benzene (B151609) and pyrrolidine rings was found to be 62.6°. nih.gov While the fluorine substituents in this analog introduce significant steric and electronic differences, it highlights that a non-planar conformation is likely for this compound as well. The interplay of steric repulsion between the N-methyl group and the pyrrolidine ring, and the electronic stabilization from the delocalization of the nitrogen lone pair into the aromatic system, will determine the preferred conformation.
The conformational flexibility of the molecule will directly impact its ability to engage in intermolecular interactions. Different conformers will present different surfaces for interaction, influencing how the molecule packs in the solid state and how it interacts with other molecules in solution.
Supramolecular Assembly and Self-Organization in the Solid State
The process by which molecules of this compound organize themselves into a well-defined, ordered structure in the solid state is known as supramolecular assembly or self-organization. This process is driven by non-covalent intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nii.ac.jpcolostate.edu
While a crystal structure for this compound is not available in the searched literature, we can infer potential interaction modes from related aniline derivatives. The primary amine group in the parent compound, 4-(pyrrolidin-1-yl)aniline, can act as a hydrogen bond donor, while the nitrogen atoms of the pyrrolidine and the amino group can act as hydrogen bond acceptors. nih.gov In this compound, the secondary amine is also capable of acting as a hydrogen bond donor.
Crystallographic studies of other aniline derivatives have revealed the common formation of hydrogen-bonded chains and other supramolecular motifs. nih.gov The aromatic rings can also participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The specific geometry of these interactions is influenced by the substituents on the aniline ring.
The self-organization of molecules is a key principle in crystal engineering, where the aim is to design and synthesize crystalline materials with desired properties. nih.gov The ability of this compound to form specific intermolecular interactions would be a critical factor in any attempt to utilize it as a building block in crystal engineering. The interplay of hydrogen bonding and π-π stacking would likely lead to complex and interesting three-dimensional networks in the solid state.
Future Perspectives in N Methyl 4 Pyrrolidin 1 Ylaniline Research
Exploration of Green Chemistry Approaches for Synthesis
The traditional synthesis of N-substituted anilines, including N-methyl-4-pyrrolidin-1-ylaniline, often involves methods that may utilize harsh reagents or generate significant waste. In response, the principles of green chemistry are increasingly being applied to develop more environmentally benign synthetic routes. Research efforts are now directed towards the use of aqueous media, which is an inexpensive and non-toxic solvent, for the synthesis of related structures like N-methylpyrrolidine. vjs.ac.vnresearchgate.net One such approach involves the reaction of methylamine (B109427) and 1,4-dibromobutane (B41627) in the presence of a potassium carbonate catalyst at a moderate temperature of 90°C. vjs.ac.vnresearchgate.net This method highlights a move away from toxic solvents and expensive catalysts that often require high-temperature and high-pressure conditions. researchgate.net
The exploration of various catalysts has shown that potassium carbonate can provide a higher yield compared to other options like sodium carbonate or sodium acetate (B1210297) in similar aqueous-based syntheses. vjs.ac.vn The development of catalytic systems is a cornerstone of green synthesis, with a focus on enhancing reaction efficiency while minimizing environmental impact. For instance, the synthesis of pyrrolidine (B122466) derivatives has been achieved through multicomponent reactions, which are known for their efficiency in creating complex structures from simple starting materials. beilstein-journals.org Future research in the synthesis of this compound is likely to build on these principles, aiming for processes that are not only efficient and economical but also environmentally sustainable. researchgate.net
Table 1: Comparison of Catalysts in an Aqueous Synthesis of N-methylpyrrolidine
| Catalyst | Relative Yield |
|---|---|
| K2CO3 | Highest |
| KHCO3 | Moderate |
| NaHCO3 | Lower |
| Na2CO3 | Lower |
This table is illustrative of catalyst efficiency in related syntheses and suggests a direction for green chemistry approaches for this compound. vjs.ac.vn
Development of Advanced Analytical Methodologies for Characterization
The precise characterization of this compound and its derivatives is crucial for quality control and for understanding their chemical behavior. While standard analytical techniques are routinely used, the development of more advanced methodologies offers greater sensitivity and more detailed structural information. Techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the analysis of related N-methyl compounds. fda.gov This method allows for the separation and detection of the compound at very low concentrations, which is essential for impurity profiling. fda.gov
The use of multiple reaction monitoring (MRM) mode in MS/MS can confirm the identity of the compound by observing several specific precursor-to-product ion transitions. fda.gov For related compounds, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are also vital for structural confirmation. researchgate.net Future advancements are expected to focus on developing even more sensitive and selective methods. This could include the use of high-resolution mass spectrometry for unambiguous elemental composition determination and advanced NMR techniques for detailed stereochemical analysis of derivatives. These sophisticated analytical tools will be indispensable for ensuring the purity and quality of this compound in research and potential future applications.
Predictive Modeling for Rational Design of Derivatives
Computational chemistry and molecular modeling are becoming increasingly integral to the rational design of new chemical entities. For derivatives of this compound, predictive modeling can accelerate the discovery of compounds with desired properties, bypassing some of the trial-and-error of traditional synthesis. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful technique that has been successfully applied to other aniline (B41778) derivatives to predict their biological activity. nih.gov These models can provide insights into the structural features that are important for a compound's function. nih.gov
By generating a virtual library of derivatives and using computational tools to screen them, researchers can prioritize which compounds to synthesize and test in the laboratory. This in silico approach saves time and resources. The process often involves molecular docking simulations to predict how a molecule might interact with a biological target, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to assess its drug-like properties. nih.gov This workflow, from 3D-QSAR to virtual screening and ADMET analysis, provides a comprehensive platform for the de novo design of novel derivatives of this compound for a wide range of applications. nih.gov
Emerging Roles in Interdisciplinary Chemical Research
The unique structural features of this compound make it a valuable building block for a variety of applications in interdisciplinary chemical research. The pyrrolidine ring is a common motif in many natural alkaloids and pharmaceutically active compounds. vjs.ac.vn This suggests that derivatives of this compound could be explored for their potential biological activities. The synthesis of N-substituted amino acids containing pyrrole (B145914) and imidazole (B134444) rings for use in solid-phase synthesis demonstrates the utility of such structures in combinatorial chemistry and drug discovery. nih.gov
Beyond the life sciences, the electronic properties of the aniline moiety suggest potential applications in materials science, such as in the development of organic electronic materials or as components of novel polymers. Its role as a versatile intermediate can be exploited in the synthesis of complex molecular architectures with unique functions. vjs.ac.vnbeilstein-journals.org As researchers in different fields of chemistry seek novel molecular scaffolds, the potential for this compound to find new roles in areas such as chemical sensors, catalysis, and functional dyes is substantial, marking it as a compound of interest for future interdisciplinary studies.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of N-methyl-4-pyrrolidin-1-ylaniline?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For instance, -NMR can resolve the methyl group on the pyrrolidine ring (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). -NMR identifies carbons in the aniline (aromatic carbons ~115–130 ppm) and pyrrolidine moieties (quaternary carbons ~45–55 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated for : 176.1313 g/mol) and fragmentation patterns .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiling in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via UV-Vis spectroscopy or HPLC quantifies solubility limits. Stability studies under acidic/basic conditions (pH 2–12) or elevated temperatures (25–80°C) require periodic sampling and LC-MS analysis to track degradation products. For example, tertiary amines like pyrrolidine derivatives may hydrolyze under strong acidic conditions, forming secondary amines .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis routes (e.g., Buchwald-Hartwig amination or Ullmann coupling) require careful optimization of catalysts (e.g., Pd/C), ligands (e.g., XPhos), and reaction temperatures. For example, using a palladium catalyst with a bulky ligand at 80–100°C in toluene enhances coupling efficiency between aryl halides and pyrrolidine derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors and byproducts .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Data discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Triangulate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and validate via dose-response curves (IC values). For instance, conflicting IC values in kinase inhibition assays may stem from differences in ATP concentrations; normalizing data to ATP improves comparability .
Q. What computational approaches predict the reactivity of this compound in novel chemical reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying transition states and intermediates. For example, simulating nucleophilic aromatic substitution at the para-position of the aniline moiety reveals activation energies for substituent-dependent reactivity. Molecular dynamics simulations (e.g., using GROMACS) further assess solvent effects on reaction kinetics .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?
- Methodological Answer : Standardize protocols using IUPAC-recommended reaction parameters (e.g., solvent purity, inert gas atmosphere). Publish detailed characterization data (e.g., NMR peak assignments, HRMS spectra) in open-access repositories. Inter-lab validation via round-robin testing (e.g., synthesizing a common derivative) identifies procedural inconsistencies, such as variations in catalyst loading or workup methods .
Experimental Design Considerations
Q. What controls are essential when studying the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Include negative controls (e.g., reactions without catalyst) and enantiomeric excess (ee) validation via chiral HPLC or polarimetry. For example, in asymmetric hydrogenation, compare results with known chiral ligands (e.g., BINAP) to benchmark catalytic efficiency. Kinetic isotope effects (KIEs) further elucidate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
